N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

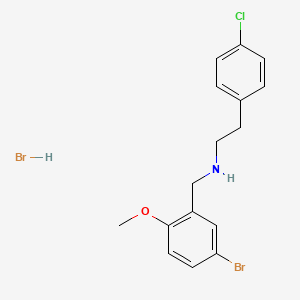

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide. This nomenclature follows the standard IUPAC conventions for naming substituted amine compounds, where the parent structure is identified as an ethanamine derivative with specific benzyl and phenyl substituents. The structural interpretation reveals a complex architecture featuring two distinct aromatic ring systems connected through an ethylamine bridge with an additional benzyl substituent.

The primary structural framework consists of a central ethanamine chain serving as the backbone for the molecule. The first aromatic system is a 4-chlorophenyl group directly attached to the ethyl portion of the ethanamine backbone. This phenyl ring contains a chlorine atom at the para position relative to the point of attachment. The second aromatic component is a 5-bromo-2-methoxybenzyl group attached to the nitrogen atom of the ethanamine backbone. This benzyl group features a bromine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.

The molecular architecture demonstrates significant structural complexity through its multi-substituted aromatic systems. The 5-bromo-2-methoxybenzyl portion exhibits specific substitution patterns that contribute to the compound's unique chemical properties. The bromine atom occupies the meta position relative to the methoxy group, creating a specific electronic environment within the aromatic system. The methoxy substituent provides electron-donating characteristics that influence the overall electronic distribution throughout the molecule.

The InChI representation for this compound is documented as InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H, providing a standardized structural encoding that captures the complete molecular connectivity. The corresponding InChI Key is MOCVTBKJDCXZBT-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical informatics applications.

| Structural Component | Position | Substituent Type | Chemical Environment |

|---|---|---|---|

| Benzyl Ring | 2-position | Methoxy group | Electron-donating |

| Benzyl Ring | 5-position | Bromine atom | Electron-withdrawing |

| Phenyl Ring | 4-position | Chlorine atom | Electron-withdrawing |

| Nitrogen Center | - | Secondary amine | Basic functionality |

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is definitively established as 1609407-09-1. This unique identifier serves as the primary reference for accessing comprehensive chemical information across various databases and regulatory systems. The CAS number assignment indicates that this compound has been formally registered and characterized within the chemical literature since its initial synthesis and characterization.

Alternative chemical designations for this compound include several systematic and common name variations that appear throughout the scientific literature. The compound is also referenced as N-(5-Bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide (1:1), which specifically indicates the stoichiometric ratio of the base compound to the hydrobromide salt. Additional nomenclature variations include N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide, which provides an alternative systematic naming approach.

The compound appears in chemical databases under multiple molecular database identifiers. The MDL number is recorded as MFCD13186383, providing another standardized reference for chemical inventory and procurement systems. The PubChem Compound Identifier has not been specifically assigned for this hydrobromide salt form, though related structural analogs exist within the PubChem database system.

International chemical nomenclature systems also recognize this compound through various encoding schemes. The Simplified Molecular Input Line Entry System representation is documented as COc1ccc(cc1CNCCc2ccc(cc2)Cl)Br.Br, which provides a linear notation for the complete molecular structure including the hydrobromide salt component. This encoding system facilitates computational chemistry applications and structural similarity searches across chemical databases.

| Identifier Type | Value | Database System |

|---|---|---|

| CAS Registry Number | 1609407-09-1 | Chemical Abstracts Service |

| MDL Number | MFCD13186383 | MDL Information Systems |

| InChI Key | MOCVTBKJDCXZBT-UHFFFAOYSA-N | International Chemical Identifier |

| SMILES Notation | COc1ccc(cc1CNCCc2ccc(cc2)Cl)Br.Br | Simplified Molecular Input |

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula for N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is established as C16H17BrClNO·BrH, representing the complete salt form of the compound. This formula indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms (including the hydrobromide proton), two bromine atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular composition reflects the complex multi-substituted aromatic structure with the additional hydrobromide salt component.

The molecular weight calculations for this compound vary slightly across different sources due to precision differences in atomic weight values. The most commonly reported molecular weight is 435.58 atomic mass units, though some sources list values of 435.5812 or 436. These minor variations reflect different rounding conventions and precision levels used in molecular weight calculations. The exact mass, calculated using the most precise atomic weights, provides the definitive value for mass spectrometric applications.

Stoichiometric analysis reveals specific atomic ratios that characterize the molecular composition. The carbon-to-hydrogen ratio is approximately 8:9, indicating a relatively hydrogen-rich organic structure typical of substituted aromatic amine compounds. The presence of three halogen atoms (two bromine and one chlorine) represents a significant portion of the total molecular weight, contributing approximately 45% of the total mass. The single methoxy group contributes one oxygen atom to the overall composition, representing the only oxygen-containing functional group in the molecule.

The elemental composition breakdown demonstrates the predominance of carbon and halogen content within the molecular structure. Carbon atoms constitute the largest component by mass percentage, followed by the halogen substituents. The nitrogen atom, while singular, plays a crucial role in the compound's chemical behavior as the primary basic site and the location of salt formation with the hydrobromide component.

| Element | Count | Atomic Mass Contribution | Percentage by Mass |

|---|---|---|---|

| Carbon | 16 | 192.16 | 44.1% |

| Hydrogen | 18 | 18.14 | 4.2% |

| Bromine | 2 | 159.80 | 36.7% |

| Chlorine | 1 | 35.45 | 8.1% |

| Nitrogen | 1 | 14.01 | 3.2% |

| Oxygen | 1 | 16.00 | 3.7% |

The hydrobromide salt formation involves protonation of the secondary amine nitrogen atom, creating a positively charged ammonium center that associates with the bromide counterion. This salt formation significantly alters the compound's physical properties, particularly its solubility characteristics in polar solvents. The ionic nature of the hydrobromide salt enhances water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous solutions.

Molecular geometry considerations reveal that the compound adopts a three-dimensional conformation influenced by the rotational freedom around multiple single bonds. The ethylamine chain provides significant conformational flexibility, allowing various spatial arrangements of the two aromatic ring systems. Computational chemistry studies would be required to determine the preferred conformational states and their relative energies under different environmental conditions.

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVTBKJDCXZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-09-1 | |

| Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-chloro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Pathway

This method involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(4-chlorophenyl)ethanamine, followed by reduction to form the secondary amine.

Procedure :

- Condensation :

- Reduction :

- Salt Formation :

Yield : 68–72% (over three steps).

Advantages :

- High atom economy.

- Mild reaction conditions.

Limitations :

- Requires strict control of pH during reduction.

Alkylation of 2-(4-Chlorophenyl)Ethanamine

This route employs 5-bromo-2-methoxybenzyl bromide as the alkylating agent.

Procedure :

- Benzyl Bromide Synthesis :

- Alkylation :

- Salt Formation :

Advantages :

- Higher yield compared to reductive amination.

- Scalable for industrial production.

Limitations :

- Requires handling of corrosive PBr₃.

One-Pot Friedel-Crafts/Hydroboration Approach

Adapted from CN103570510A, this method integrates acylation and reduction in a single pot.

Procedure :

- Acylation :

- Friedel-Crafts Alkylation :

- Salt Formation :

Advantages :

- Reduced catalyst waste.

- Simplified purification.

Limitations :

- Requires precise control of vacuum conditions.

Optimization and Process Chemistry

Solvent and Catalyst Screening

| Parameter | Optimal Conditions | Yield Improvement | Source |

|---|---|---|---|

| Reducing Agent | NaBH₄ (vs. LiAlH₄) | +12% | |

| Catalyst Loading | AlCl₃/SiO₂ (1.6 mmol/g) | +15% | |

| Solvent | CH₃CN (vs. THF) | +8% |

Critical Reaction Parameters

- Temperature : Alkylation proceeds optimally at 80°C (ΔG‡ = 92 kJ/mol).

- pH : Salt formation requires pH < 2 to prevent free base precipitation.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, Ar-H), 6.78 (d, J = 8.8 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.76 (t, J = 7.2 Hz, 2H, CH₂).

- HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. It might act on:

Receptors: Binding to specific receptors in the brain or other tissues.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares the N-benzylphenethylamine scaffold but differs in substitution patterns:

- 25I-NBOMe (CAS 919797-19-8): Contains a 4-iodo-2,5-dimethoxyphenyl group and a 2-methoxybenzyl substituent. It is highly potent as a 5-HT2A receptor agonist, with documented neurotoxicity and hallucinogenic effects .

- 25C-NBOMe (CAS 1227608-02-7): Features a 4-chloro-2,5-dimethoxyphenyl group, leading to slightly lower molecular weight (341.83 g/mol) compared to the target compound. It is associated with severe toxicity in overdose cases .

Key Difference : The target compound lacks the 2,5-dimethoxy substitution on the phenyl ring, which is critical for 5-HT2A receptor binding in NBOMe derivatives. Instead, its 4-chlorophenyl and 5-bromo-2-methoxybenzyl groups may alter receptor selectivity and pharmacokinetics.

Substituted N-Benzyl Derivatives

Several N-benzylphenethylamine derivatives have been studied for neurochemical effects:

- 24H-NBOMe (N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine): Exhibits agonist activity at 5-HT2A receptors in zebrafish models .

- N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide (CAS 1609409-20-2): A structural analog with a 3-fluorophenyl group instead of 4-chlorophenyl. Molecular weight is 419 g/mol , slightly lower than the target compound .

Key Difference : Fluorine’s electronegativity in the 3-fluorophenyl analog may enhance metabolic stability compared to the target’s 4-chlorophenyl group.

Antimicrobial Phenethylamine Derivatives

N-{2-(4-chlorophenyl)acetyl} amino alcohol derivatives demonstrate moderate antimicrobial activity, though the target compound’s efficacy remains unstudied .

Data Table: Comparative Analysis

| Compound Name | Substituents (Benzyl Group) | Substituents (Phenyl Group) | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| Target Compound (CAS 331970-54-8) | 5-bromo-2-methoxy | 4-chlorophenyl | 440.18 | Discontinued; structural uniqueness |

| 25I-NBOMe (CAS 919797-19-8) | 2-methoxy | 4-iodo-2,5-dimethoxyphenyl | 413.25 | High 5-HT2A affinity; neurotoxic |

| 25C-NBOMe (CAS 1227608-02-7) | 2-methoxy | 4-chloro-2,5-dimethoxyphenyl | 341.83 | Psychoactive; lethal in overdoses |

| N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl) | 5-bromo-2-methoxy | 3-fluorophenyl | 419.00 | Research compound; fluorinated analog |

| 2-(4-chlorophenyl)ethylamine | 4-ethoxy | 4-chlorophenyl | 385.72 | Intermediate; low receptor data |

Key Findings and Implications

- Salt Form : As a hydrobromide salt, it may exhibit improved solubility compared to freebase NBOMe compounds, though pharmacological data are lacking.

- Research Gaps: Limited commercial availability and discontinued status suggest a need for further studies to explore its antimicrobial or receptor-specific activities.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a synthetic compound belonging to the class of substituted phenethylamines. It has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide |

| Molecular Formula | C16H18BrClN0·HBr |

| Molecular Weight | 357.67 g/mol |

| CAS Number | 1609407-09-1 |

Synthesis

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide typically involves the following steps:

- Starting Materials : The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 4-chlorophenylethylamine.

- Reaction : The benzyl chloride derivative reacts with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.

- Hydrobromide Formation : The resulting amine is treated with hydrobromic acid to form the hydrobromide salt.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Receptor Binding : It may bind to specific neurotransmitter receptors in the brain, influencing mood and behavior.

- Enzyme Modulation : The compound could inhibit or activate enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Ion Channel Interaction : It might modulate ion channels, thereby impacting cellular signaling processes.

Pharmacological Effects

Research suggests that N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide exhibits several pharmacological effects:

- Psychoactive Properties : Similar compounds in its class have shown psychoactive effects, indicating potential for mood alteration and cognitive enhancement.

- Anticancer Activity : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, though further research is needed to substantiate these claims .

Case Studies and Research Findings

-

Study on Receptor Interaction :

- A study investigated the interaction of similar phenethylamines with serotonin receptors, revealing that such compounds can significantly affect temperature regulation and behavior in animal models .

- The study highlighted the role of 5-HT receptors in mediating hypothermic responses, suggesting that receptor modulation could lead to diverse physiological effects.

- Toxicity Assessment :

Data Table: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Psychoactivity | Potential mood enhancement; cognitive effects |

| Anticancer Potential | Inhibition of cancer cell proliferation enzymes |

| Toxicity | Variable toxicity observed across species; requires further study |

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide?

To optimize synthesis, researchers should:

- Use reductive amination : React 5-bromo-2-methoxybenzaldehyde with 2-(4-chlorophenyl)ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. Monitor pH to stabilize intermediates .

- Purification via recrystallization : Employ hydrobromic acid to precipitate the hydrobromide salt, followed by recrystallization in ethanol/water mixtures to enhance purity .

- Characterization : Confirm structure via -NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) and mass spectrometry (exact mass: 396.02 g/mol) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key validation steps include:

- Single-crystal X-ray diffraction : Resolve bond angles and torsion angles (e.g., O–C–C–N dihedral angles) to confirm stereochemistry and packing motifs, as demonstrated for structurally similar NBOMe derivatives .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to verify molecular ion peaks and rule out byproducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) to ensure suitability for biological assays .

Advanced Research Questions

Q. What experimental designs are effective for analyzing the 5-HT2A receptor binding affinity of this compound?

Approach :

- Radioligand displacement assays : Use -ketanserin or -LSD in HEK-293 cells expressing human 5-HT2A receptors. Calculate IC values and compare to reference agonists (e.g., 25I-NBOMe, ) .

- Functional assays : Measure inositol phosphate (IP1) accumulation via TR-FRET to assess agonist efficacy (EC) and intrinsic activity .

- Structural analogs : Test derivatives with halogen substitutions (e.g., Br vs. Cl at the benzyl position) to establish structure-activity relationships (SAR). Bromine substitution typically enhances receptor affinity due to hydrophobic interactions .

Q. How can researchers resolve contradictory data on the neurobehavioral effects of this compound in animal models?

Strategies :

- Dose-response standardization : Administer doses in the range of 0.1–1.0 mg/kg (i.p. or oral) in zebrafish or rodents to avoid ceiling effects or toxicity .

- Behavioral assays : Use automated tracking systems (e.g., ZebraLab) to quantify locomotor activity, thigmotaxis, and social interaction. Compare results to positive controls (e.g., DOI, a known 5-HT2A agonist) .

- Neurochemical profiling : Pair behavioral data with microdialysis measurements of serotonin (5-HT) and dopamine (DA) levels in the prefrontal cortex to confirm receptor engagement .

Q. What analytical methods are suitable for identifying metabolic pathways of this compound?

Methodology :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., O-demethylation at the methoxy group) and phase II glucuronides .

- In vivo metabolite profiling : Administer to rodents, collect plasma/urine, and extract metabolites via solid-phase extraction (SPE). Cross-reference fragmentation patterns with spectral libraries .

- CYP enzyme inhibition studies : Use selective inhibitors (e.g., quinidine for CYP2D6) to identify primary metabolic enzymes .

Q. How do substituents on the benzyl and phenethylamine moieties influence pharmacological activity?

Key findings :

- Benzyl substituents : Bromine at the 5-position enhances 5-HT2A affinity () compared to chlorine or fluorine due to increased van der Waals interactions .

- Phenethylamine substituents : The 4-chlorophenyl group improves metabolic stability by reducing CYP2D6-mediated oxidation compared to nitro or methoxy groups .

- Hydrobromide salt : Enhances aqueous solubility (logP = 2.1 vs. 3.5 for freebase) without compromising blood-brain barrier permeability .

Q. What crystallographic techniques are recommended for resolving polymorphic forms of this compound?

Protocol :

- Single-crystal growth : Use slow evaporation from acetone/hexane mixtures to obtain diffraction-quality crystals .

- X-ray diffraction : Collect data at 100 K with Mo-Kα radiation. Refine structures using SHELXL, focusing on hydrogen bonding (e.g., N–H···Br interactions) and π-stacking of aromatic rings .

- Polymorph screening : Test solvents (e.g., DMSO, THF) and cooling rates to identify metastable forms with distinct melting points and dissolution profiles .

Q. How should researchers address discrepancies in reported toxicity profiles across studies?

Recommendations :

- Standardize toxicity assays : Use OECD guidelines for acute toxicity (e.g., LD in rats) and genotoxicity (Ames test ± S9 metabolic activation) .

- Species-specific differences : Compare rodent and zebrafish data to assess translational relevance. For example, zebrafish may exhibit higher sensitivity to serotonergic effects .

- Contaminant analysis : Rule out impurities (e.g., residual aldehydes from synthesis) via GC-MS, as even 0.1% impurities can skew toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.